molecular formula C20H24N4O3S B6578192 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1171171-78-0

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6578192
CAS No.: 1171171-78-0
M. Wt: 400.5 g/mol
InChI Key: MBKPCAIFHRMBPY-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 6. The pyrazole ring is functionalized with a methoxy group at position 3 and a methyl group at position 1. A unique structural element is the N-[(oxolan-2-yl)methyl] substituent, which introduces a tetrahydrofuran-derived moiety.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-12-7-8-13(2)17-16(12)21-20(28-17)24(10-14-6-5-9-27-14)19(25)15-11-23(3)22-18(15)26-4/h7-8,11,14H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKPCAIFHRMBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituents on the Benzothiazole Ring

  • Target Compound: 4,7-Dimethyl groups (non-polar, lipophilic).
  • Analog from : 4,7-Dimethoxy groups (polar, hydrogen-bond accepting methoxy groups) .

Substituents on the Pyrazole N-Atom

  • Target Compound : Oxolan-2-ylmethyl (tetrahydrofuran-derived, moderate polarity due to ether oxygen).
  • Analog from : 3-(4-Morpholinyl)propyl (morpholine introduces a tertiary amine and ether oxygen, enhancing polarity and hydrogen-bonding capacity) .

Salt Form

  • Target Compound : Free base.
  • Analog from : Hydrochloride salt (improves aqueous solubility via ionization) .

Hypothesized Physicochemical and Pharmacokinetic Differences

Property Target Compound Analog from
Molecular Weight ~450–470 g/mol (estimated) Higher due to HCl and morpholine group
Aqueous Solubility Moderate (free base, oxolane group) Enhanced (HCl salt, morpholine polarity)
Lipophilicity (LogP) Higher (dimethyl vs. dimethoxy) Lower (polar dimethoxy and morpholine)
Bioavailability Likely improved membrane permeation Improved solubility may aid absorption

Research Findings and Limitations

  • : Directly highlights the impact of substituent variation on solubility and target engagement. The morpholine-propyl chain in the analog may confer stronger binding to proteins with polar active sites compared to the oxolane group .
  • Gaps in Data: No comparative studies on potency, toxicity, or metabolic stability are available. Predictions rely on structural trends (e.g., methoxy vs. methyl, salt forms).

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